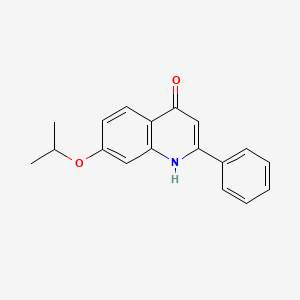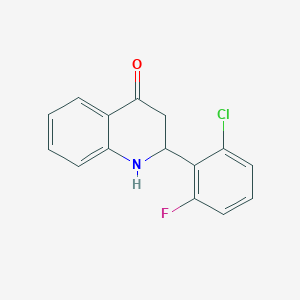
2-(2-Chloro-6-fluorophenyl)-2,3-dihydroquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-クロロ-6-フルオロフェニル)-2,3-ジヒドロキノリン-4(1H)-オンは、キノリンオン類に属する有機化合物です。この化合物は、ジヒドロキノリンオンコアに結合したフェニル環にクロロとフルオロの置換基が存在することを特徴としています。
製造方法
合成経路と反応条件
2-(2-クロロ-6-フルオロフェニル)-2,3-ジヒドロキノリン-4(1H)-オンの合成は、通常、次の手順で実行されます。
出発物質: 合成は、2-クロロ-6-フルオロアニリンと酢酸エチルから始まります。
環化: 反応は、環化プロセスを経て進行し、アニリン誘導体が酸性または塩基性条件下で酢酸エチルと反応してキノリンオンコアを形成します。
精製: 次に、生成物を再結晶化またはクロマトグラフィーなどの手法を使用して精製し、目的の化合物を高純度で得ます。
工業生産方法
工業環境では、2-(2-クロロ-6-フルオロフェニル)-2,3-ジヒドロキノリン-4(1H)-オンの製造には、大規模なバッチ式または連続フロープロセスが採用される場合があります。反応条件は、収率を最大化し、副生成物を最小限に抑えるように最適化されます。触媒と溶媒は、プロセスの効率性と持続可能性を確保するために慎重に選択されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluorophenyl)-2,3-dihydroquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluoroaniline and ethyl acetoacetate.
Cyclization: The reaction proceeds through a cyclization process, where the aniline derivative reacts with ethyl acetoacetate under acidic or basic conditions to form the quinolinone core.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process.
化学反応の分析
反応の種類
2-(2-クロロ-6-フルオロフェニル)-2,3-ジヒドロキノリン-4(1H)-オンは、次のようなさまざまな種類の化学反応を受けます。
酸化: この化合物は、酸化されてキノリンオン誘導体を形成することができます。
還元: 還元反応は、キノリンオンコアをジヒドロキノリン誘導体に変換することができます。
置換: フェニル環上のクロロとフルオロの置換基は、求核置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤は、置換反応に使用できます。
主な生成物
これらの反応から生成される主な生成物には、さまざまなキノリンオンおよびジヒドロキノリン誘導体が含まれ、これらは特定の用途に合わせてさらに官能基化することができます。
科学研究への応用
2-(2-クロロ-6-フルオロフェニル)-2,3-ジヒドロキノリン-4(1H)-オンは、科学研究において幅広い用途を持っています。
化学: これは、より複雑な有機分子の合成のための構成ブロックとして使用されます。
生物学: この化合物は、抗菌性や抗がん性などの潜在的な生物活性について研究されています。
医学: さまざまな病気の治療薬としての潜在的な可能性を探索するための研究が進行中です。
工業: これは、新素材の開発や、医薬品や農薬の合成における中間体として使用されています。
科学的研究の応用
2-(2-Chloro-6-fluorophenyl)-2,3-dihydroquinolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
2-(2-クロロ-6-フルオロフェニル)-2,3-ジヒドロキノリン-4(1H)-オンの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、酵素や受容体に結合して、その活性を調節し、さまざまな生物学的効果をもたらすことができます。正確な分子標的と経路は、特定の用途によって異なり、現在も研究中です。
類似の化合物との比較
類似の化合物
- 2-クロロ-6-フルオロフェニル酢酸
- 2-クロロ-6-フルオロトルエン
- 2-フルオロフェニルイソシアネート
独自性
2-(2-クロロ-6-フルオロフェニル)-2,3-ジヒドロキノリン-4(1H)-オンは、その特定の置換パターンとキノリンオンコアの存在によってユニークです。これらの構造的特徴の組み合わせにより、明確な化学的および生物学的特性が与えられ、さまざまな研究や工業用途に役立ちます。
類似化合物との比較
Similar Compounds
- 2-Chloro-6-fluorophenylacetic acid
- 2-Chloro-6-fluorotoluene
- 2-Fluorophenyl isocyanate
Uniqueness
2-(2-Chloro-6-fluorophenyl)-2,3-dihydroquinolin-4(1H)-one is unique due to its specific substitution pattern and the presence of the quinolinone core. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C15H11ClFNO |
|---|---|
分子量 |
275.70 g/mol |
IUPAC名 |
2-(2-chloro-6-fluorophenyl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C15H11ClFNO/c16-10-5-3-6-11(17)15(10)13-8-14(19)9-4-1-2-7-12(9)18-13/h1-7,13,18H,8H2 |
InChIキー |
DNGYQQWGLSKMMN-UHFFFAOYSA-N |
正規SMILES |
C1C(NC2=CC=CC=C2C1=O)C3=C(C=CC=C3Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11848172.png)




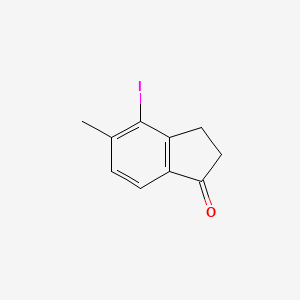


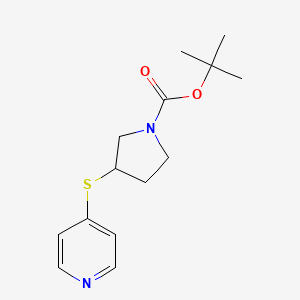
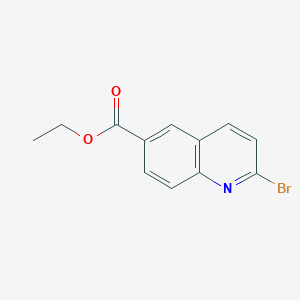
![4-Ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline](/img/structure/B11848235.png)
